2-(tert-Butyl)phthalazin-1(2H)-one
Description
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-tert-butylphthalazin-1-one |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)14-11(15)10-7-5-4-6-9(10)8-13-14/h4-8H,1-3H3 |
InChI Key |
YEOCCXFWJOYEMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=CC=CC=C2C=N1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Phthalazin-1(2H)-one Derivatives
Phthalazinones, including 2-(tert-Butyl)phthalazin-1(2H)-one, are commonly synthesized through cyclocondensation reactions involving hydrazine derivatives and phthalic anhydride or its analogs. Recent advances emphasize environmentally compatible and atom-economical methods, including multicomponent reactions and C–H activation strategies.
Specific Preparation Methods for this compound
Copper-Mediated Cascade C–H/C–H Coupling and Intramolecular Annulation
A novel and efficient method involves copper-mediated cascade C–H activation followed by intramolecular annulation and hydrazinolysis to construct the phthalazin-1(2H)-one scaffold. The process proceeds under mild conditions (80 °C), with high stereo- and regioselectivity, and good functional group tolerance.
- Procedure Summary:
- Starting from isoindolin-1-one derivatives with appropriate directing groups.
- Copper salts catalyze the C–H activation and annulation.
- Hydrazine hydrate and sodium hydroxide treatment remove the directing group and yield the phthalazinone.
- Advantages:
- Mild reaction conditions.
- High yield (e.g., 95% for 4-benzylphthalazin-1(2H)-one).
- Recyclable directing groups (e.g., quinolin-8-amine recovered in 82% yield).
- Relevance to tert-butyl substitution:
Multicomponent Condensation Reactions
Multicomponent reactions (MCRs) have been developed for phthalazinone derivatives, offering rapid and efficient access to substituted phthalazinones. These typically involve:
- Reactants: Phthalhydrazide, aldehydes, and active methylene compounds (e.g., malononitrile or ethyl cyanoacetate).
- Catalysts: p-Toluene sulfonic acid (PTSA), triethylamine, or ionic liquids like 1-butyl-3-methylimidazolium bromide.
- Conditions: One-pot, three-component condensation at elevated temperatures (~100 °C).
- Outcome: Formation of substituted phthalazin-1(2H)-one derivatives with various aryl or alkyl substituents, including tert-butyl groups when appropriate aldehydes or alkylating agents are used.
Patent-Described Synthetic Routes for Substituted Phthalazinones
Patents disclose processes for preparing substituted phthalazin-1(2H)-ones, including tert-butyl derivatives, via:
- Starting materials: Substituted phthalazinones or phthalic anhydride derivatives.
- Substitution strategies: Alkylation or substitution at the 2-position using alkyl halides or other alkylating agents under controlled conditions.
- Functional group tolerance: Broad, allowing for various substitutions including alkyl, aryl, and heteroaryl groups.
- Process details: Typically involve standard organic synthesis techniques such as nucleophilic substitution, condensation, and cyclization steps.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Applicability to tert-Butyl Derivative |
|---|---|---|---|
| Copper-Mediated C–H Activation | Copper salts, hydrazine hydrate, NaOH, EtOH, 80 °C | Mild, high yield, regioselective | Adaptable via starting material choice |
| Multicomponent Condensation | Phthalhydrazide, aldehydes, malononitrile, PTSA, ionic liquids | One-pot, atom economical, green | Suitable with tert-butyl aldehydes |
| Patent Alkylation Routes | Substituted phthalazinones, alkyl halides, standard organic synthesis | Broad functional group tolerance | Direct alkylation for tert-butyl group |
Research Findings and Considerations
- The copper-mediated method is notable for its efficiency and mild conditions, providing a practical route for medicinal chemistry applications where functional group tolerance is crucial.
- Multicomponent reactions offer synthetic efficiency and environmental benefits, aligning with green chemistry principles.
- Patent literature suggests the feasibility of direct substitution methods for introducing tert-butyl groups at the 2-position, though detailed reaction conditions depend on the specific substrates and reagents used.
- Solubility and formulation data are essential for handling and application in biological assays, with recommended storage and preparation protocols enhancing compound stability.
Q & A
Q. What are the key synthetic routes for 2-(tert-Butyl)phthalazin-1(2H)-one, and how are intermediates characterized?
The compound is synthesized via multi-step procedures starting from phthalic anhydride or substituted phthalazinones. For example, methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate serves as a precursor for introducing oxadiazole or imidazole moieties. Characterization relies on spectral techniques:
Q. How is the structural integrity of this compound validated in novel derivatives?
Single-crystal X-ray diffraction is critical for unambiguous structural confirmation. For example, coordination complexes with copper(II) or uranyl ions reveal bond lengths and angles (e.g., Cu–N bonds ~1.95–2.05 Å). Complementary techniques like cyclic voltammetry and vis–NIR spectroscopy further elucidate electronic properties .
Q. What preliminary biological screening methods are used for phthalazinone derivatives?
Derivatives are screened for anti-proliferative activity via MTT assays (e.g., IC₅₀ values against cancer cell lines) or antimicrobial testing using disk diffusion/Kirby-Bauer methods. Data are reported as mean ± SEM with statistical significance (p < 0.05) .
Advanced Research Questions
Q. How can regioselective late-stage functionalization of 4-arylphthalazin-1(2H)-one derivatives be achieved?
Iridium-catalyzed C–H bond activation enables mono- or diamidation using TsN₃. Directed ortho-metalation (DoM) strategies with directing groups (e.g., sulfonyl or boronate esters) enhance selectivity. Computational modeling (DFT) predicts reactive sites, while X-ray crystallography confirms regiochemistry .
Q. What strategies improve the biological activity of phthalazinone derivatives through metal coordination?
Copper(II) complexes exhibit enhanced antiproliferative and SOD-mimetic activity compared to free ligands. Design involves:
- Ligand functionalization with sulfonyl or hydrazone groups for chelation.
- Optimizing coordination geometry (e.g., square planar vs. tetrahedral) via steric/electronic tuning.
- Comparative bioassays (e.g., free ligand vs. metal complex IC₅₀ values) .
Q. How are spectral data contradictions resolved in structurally similar derivatives?
Discrepancies in FTIR or NMR (e.g., C=O shifts due to hydrogen bonding) are addressed via:
- Multi-technique validation (e.g., X-ray vs. DFT-optimized structures).
- Solvent effect studies (polar vs. non-polar media).
- Isotopic labeling for ambiguous proton assignments .
Q. What computational methods predict the reactivity of tert-butyl-substituted phthalazinones in cross-coupling reactions?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Molecular docking studies evaluate interactions with biological targets (e.g., enzyme active sites). Boronate ester intermediates (e.g., dioxaborolanes) are modeled for Suzuki-Miyaura coupling feasibility .
Q. How do steric effects of the tert-butyl group influence supramolecular assembly in phthalazinone derivatives?
The bulky tert-butyl group disrupts π-π stacking, favoring hydrogen-bonded networks (e.g., N–H···O interactions in cocrystals with picric acid). Crystal packing analysis (Mercury software) quantifies intermolecular distances and torsion angles .
Methodological Considerations Table
| Challenge | Approach | Key Techniques | References |
|---|---|---|---|
| Regioselective functionalization | Directed C–H activation, computational site prediction | Iridium catalysis, DFT | |
| Spectral ambiguity | Multi-technique validation (X-ray, NMR titration) | X-ray crystallography, DOSY NMR | |
| Enhancing bioactivity | Metal coordination, structure-activity relationship (SAR) studies | MTT assays, cyclic voltammetry | |
| Steric hindrance management | Cocrystallization with complementary H-bond donors | SC-XRD, Hirshfeld surface analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
